2-Pyrazinecarboxylic acid, 3-[[[2-(3,4-diethoxyphenyl)ethyl]amino]carbonyl]-
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Overview
Description
3-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}-2-PYRAZINECARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with a carboxylic acid group and an amide linkage to a 3,4-diethoxyphenethylamine moiety. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}-2-PYRAZINECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Amide Bond Formation: The amide bond is formed by reacting the pyrazine carboxylic acid with 3,4-diethoxyphenethylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}-2-PYRAZINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}-2-PYRAZINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}-2-PYRAZINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propionic Acid: Similar structure with methoxy groups instead of ethoxy groups.
3-(3,4-Dimethoxyphenyl)propanoic Acid: Lacks the pyrazine ring and amide linkage.
Uniqueness
3-{[(3,4-DIETHOXYPHENETHYL)AMINO]CARBONYL}-2-PYRAZINECARBOXYLIC ACID is unique due to its combination of a pyrazine ring, carboxylic acid group, and 3,4-diethoxyphenethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C18H21N3O5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethylcarbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C18H21N3O5/c1-3-25-13-6-5-12(11-14(13)26-4-2)7-8-21-17(22)15-16(18(23)24)20-10-9-19-15/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
DWPLOEYOUVMXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2C(=O)O)OCC |
Origin of Product |
United States |
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